Naphtho[1,2,3,4-ghi]perylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptacyclo[16.8.0.02,11.03,8.04,25.012,17.021,26]hexacosa-1(18),2(11),3(8),4,6,9,12,14,16,19,21(26),22,24-tridecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14/c1-2-8-18-17(7-1)21-13-11-15-5-3-9-19-20-10-4-6-16-12-14-22(18)26(24(16)20)25(21)23(15)19/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGERRYPEGFPVAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C5=C(C=CC=C5C6=CC=CC7=C6C4=C(C2=C1)C=C7)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172459 | |
| Record name | Naphtho(1,2,3,4-ghi)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190-84-1 | |
| Record name | Naphtho(1,2,3,4-ghi)perylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho(1,2,3,4-ghi)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Naphtho 1,2,3,4 Ghi Perylene
Annulative π-Extension Strategies for Naphtho[1,2,3,4-ghi]perylene Core Formation
Annulative π-extension (APEX) has emerged as a highly effective strategy for constructing complex polycyclic aromatic hydrocarbons (PAHs) like this compound. mdpi.com This approach involves the addition of a new aromatic ring to a pre-existing polycyclic core, thereby extending its π-conjugated system. mdpi.com A significant advantage of APEX reactions is the ability to forge intricate structures in fewer steps compared to traditional multi-step syntheses that often necessitate pre-functionalization of the starting materials. mdpi.com
Diels-Alder Cycloaddition Approaches
The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, has been successfully applied to the bay region of perylene (B46583) and its derivatives to construct the this compound framework. mdpi.comwikipedia.org This [4+2] cycloaddition reaction provides a reliable method for creating two new carbon-carbon bonds simultaneously, with good control over the resulting stereochemistry. wikipedia.org
The cycloaddition of arynes, highly reactive intermediates, to the bay region of perylene represents a key strategy for synthesizing this compound and its derivatives. mdpi.comnih.gov This method has been explored using various techniques for generating the aryne species in situ. nih.govresearchgate.net
Several methods have been developed for the in situ generation of benzyne (B1209423) and its substituted analogues for subsequent reaction with perylene. One common approach involves the thermal decomposition of benzenediazonium-2-carboxylate, which can be prepared from anthranilic acid and isoamyl nitrite. nih.govresearchgate.net This method has been shown to produce this compound in good yields. nih.gov Another effective precursor for benzyne generation is 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which, upon treatment with a fluoride (B91410) source like cesium fluoride or potassium fluoride with 18-crown-6 (B118740), generates benzyne under relatively mild conditions. nih.govresearchgate.net The use of o-silyl aryl triflates is advantageous as it allows for the generation of the aryne under nearly neutral conditions. researchgate.net
The choice of aryne precursor and reaction conditions can significantly impact the yield of the desired this compound product. For instance, generating benzyne from a stabilized diazonium salt with potassium fluoride and 18-crown-6 has been reported to give a 77% yield of this compound. nih.govresearchgate.net
Table 1: In situ Generation Methods for Benzyne in the Synthesis of this compound
| Benzyne Precursor | Reagents and Conditions | Yield of this compound | Reference |
|---|---|---|---|
| Benzenediazonium-2-carboxylate | DCM/THF (4v/1v), reflux, 3.5 h | 66% | nih.gov |
| Diazonium salt from anthranilic acid | KF, 18-Crown-6, Toluene, heating | up to 77% | researchgate.net |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | CsF, MeCN/THF (1v/1v) | 87% | nih.gov |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | KF, 18-Crown-6, THF, 60 °C, 72 h | 85% | nih.gov |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | KF, Bu4NF, THF | 86% | nih.gov |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | CsF, succinonitrile/1,2-dimethoxyethane (1v/1v), 60 °C, 24–96 h | 95% | nih.gov |
| Phthalic anhydride (B1165640) | High-temperature flow system (up to 1000 °C) | 4.8% | researchgate.net |
The hexadehydro-Diels-Alder (HDDA) reaction provides an elegant and efficient pathway to this compound derivatives. mdpi.com This reaction involves the thermal cycloisomerization of a tetrayne substrate to generate a benzyne intermediate in situ, which then undergoes a [4+2] cycloaddition with perylene. mdpi.comnih.gov This domino reaction sequence allows for the rapid construction of complex polycyclic aromatic systems. wikipedia.org The HDDA reaction transforms polyynes into benzynes, which can then be trapped by a diene like perylene. mdpi.com
In a typical HDDA approach, a 1,3-diyne tethered to an alkyne diynophile undergoes thermal cycloisomerization to form a benzyne moiety. nih.gov This benzyne then reacts with perylene in a Diels-Alder fashion, and subsequent aromatization of the initial adduct, often through the spontaneous loss of dihydrogen, yields the final this compound product. nih.gov This method has been successfully employed to synthesize a range of this compound derivatives with various substituents. mdpi.com
Table 2: Synthesis of Naphtho[ghi]perylene Derivatives via HDDA Reactions
| Tetrayne Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Tetrayne 55 | CHCl₃, 85 °C, ~12 h | Naphtho[ghi]perylene derivative 60 | 56% | mdpi.com |
| Tetrayne 56 | CHCl₃, 85 °C, ~12 h | Naphtho[ghi]perylene derivative 61 | 56% | mdpi.com |
| Tetrayne 57 | CHCl₃, 85 °C, ~12 h | Naphtho[ghi]perylene derivative 62 | 32% | mdpi.com |
| Tetrayne 58 | CHCl₃, 85 °C, ~12 h | Naphtho[ghi]perylene derivative 63 | 53% | mdpi.com |
| Tetrayne 59 | CHCl₃, 85 °C, ~12 h | Naphtho[ghi]perylene derivative 64 | 31% | mdpi.com |
An alternative approach to the this compound core involves the Diels-Alder cycloaddition of a quinone to the bay region of perylene, followed by a reduction step. mdpi.comnih.gov For example, the reaction of perylene with p-benzoquinone in the presence of an oxidizing agent like nitrobenzene (B124822) yields naphtho[ghi]perylene-1,4-dione. mdpi.comnih.gov This dione (B5365651) can then be reduced to this compound using reagents such as red phosphorus and hydroiodic acid at high temperatures. mdpi.com Similarly, 1,4-naphthoquinone (B94277) can be reacted with perylene using p-chloranil as an oxidizing agent to form the corresponding cycloadduct. nih.gov This strategy offers a versatile route to functionalized this compound systems, as the quinone moiety can be transformed into other functional groups. nih.gov
Regioselectivity is a critical aspect of the Diels-Alder reaction when using unsymmetrical dienes and dienophiles, as it determines the constitutional isomer of the product. masterorganicchemistry.com In the context of synthesizing this compound, the reaction typically involves a symmetrical diene (the bay region of perylene) and an unsymmetrical dienophile (a substituted aryne or quinone). The regioselectivity in such reactions is often governed by electronic factors, following the ortho-para rule. wikipedia.org The most nucleophilic carbon of the diene preferentially attacks the most electrophilic carbon of the dienophile. masterorganicchemistry.com
In the case of aryne cycloadditions to perylene, the symmetry of the perylene bay region simplifies the regiochemical outcome. However, when substituted perylenes or unsymmetrical arynes are used, the regioselectivity becomes a significant consideration. For instance, in the reaction of substituted juglone (B1673114) dienophiles with highly substituted dienes, the regiochemical outcome can be reversed compared to reactions with unsubstituted juglone. nih.gov
Stereocontrol in these cycloaddition reactions is also important, particularly when chiral substrates are involved. The Diels-Alder reaction is known for its ability to create multiple stereocenters with high predictability. While the synthesis of the parent this compound does not involve the formation of chiral centers, the synthesis of its substituted derivatives can lead to stereoisomers. The conformational effects of substituents on the diene partner can significantly influence the diastereoselectivity of the reaction. acs.org
Aryne-Mediated Cycloadditions to Perylene Precursors
Oxidative Cyclodehydrogenation Protocols
Oxidative cyclodehydrogenation stands as a cornerstone in the synthesis of large, fused aromatic systems like this compound. This class of reactions involves the intramolecular formation of carbon-carbon bonds between aromatic rings, driven by an oxidant and often catalyzed by acid, followed by the loss of hydrogen atoms to achieve a fully aromatic state.
Scholl Reaction for this compound Formation
The Scholl reaction is a classic and powerful method for the synthesis of polycyclic aromatic hydrocarbons (PAHs) through intramolecular or intermolecular aryl-aryl coupling. nih.gov It is an acid-catalyzed oxidative condensation that has been extensively used for the intramolecular cyclodehydrogenation of various polybenzenoid hydrocarbons. nih.gov
In the context of this compound synthesis, the Scholl reaction is employed to cyclize specifically designed precursor molecules. For instance, the synthesis of a this compound derivative was achieved via the Scholl reaction of a 2-[4-(tert-Butyl)phenyl]-1,1'-binaphthyl precursor. unifi.itchemrxiv.org The reaction was conducted using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant in the presence of trifluoromethanesulfonic acid (TfOH) at 0°C, affording the desired product in a 33% yield. unifi.itchemrxiv.org This transformation is a key step in creating the fused ring system characteristic of the target molecule. The reaction is also fundamental in the synthesis of larger nanostructures, such as graphene nanoribbons, where this compound derivatives serve as model compounds or subunits. unifi.itchemrxiv.orgresearchgate.net
The general mechanism involves the generation of an arenium cation or a radical cation intermediate under the influence of a Lewis or Brønsted acid, which then undergoes electrophilic attack on an adjacent aromatic ring to form the new C-C bond. researchgate.net Subsequent oxidation and deprotonation steps lead to the final, planarized aromatic system.
Precursor Design for Efficient Cyclization
The efficiency and success of the Scholl reaction are highly dependent on the structure of the precursor molecule. nih.gov Proper precursor design is critical to facilitate the desired cyclization and to prevent unwanted side reactions, such as intermolecular polymerization or rearrangement.
A significant challenge in the synthesis of this compound derivatives can be the competing dimerization of the product during the Scholl reaction. unifi.it To circumvent this, researchers have strategically redesigned precursors to include bulky substituents. For example, to prevent the dimerization observed during the synthesis of a tert-butylphenyl-substituted this compound, bulky mesityl groups were introduced onto the binaphthalene precursor. unifi.itchemrxiv.org This led to the design of 2-[4-(tert-butyl)phenyl]-4,4'-dimesityl-1,1'-binaphthalene as an improved precursor, which successfully underwent intramolecular cyclization without significant dimerization. unifi.it
The synthesis of these tailored precursors involves multi-step processes. For the synthesis of 2-[4-(tert-Butyl)phenyl]-1,1'-binaphthyl, the route began with the bromination of 2-[4-(tert-butyl)phenyl]naphthalene, followed by a Suzuki coupling with 1-naphthylboronic acid. unifi.itchemrxiv.org For the more sterically hindered precursor, 1-bromo-3-iodonaphthalene (B8181574) was used as a starting point, and two different aryl groups were installed sequentially via selective Suzuki couplings. unifi.itchemrxiv.org This careful, stepwise construction ensures the correct positioning of substituents for effective cyclization.
Cascade Reaction Sequences for Naphtho[ghi]perylene Derivatives
Cascade reactions, also known as domino or tandem reactions, offer an efficient pathway to complex molecules like Naphtho[ghi]perylene derivatives by combining multiple bond-forming events in a single synthetic operation. mdpi.com This approach is highly atom-economical and can significantly shorten synthetic routes.
A notable example is the synthesis of Naphtho[ghi]perylene derivatives through a cascade sequence involving a hexadehydro-Diels–Alder (HDDA) reaction. mdpi.comnih.gov In this process, specifically designed tetrayne substrates undergo thermal cycloisomerization to generate highly reactive benzyne intermediates in situ. These benzynes are then immediately trapped by a dienophile, in this case, perylene, via a [4+2] cycloaddition to its bay region. mdpi.comnih.gov The initial adduct then aromatizes, presumably through the spontaneous extrusion of dihydrogen, to yield the stable this compound framework. nih.gov
This HDDA cascade is remarkably straightforward, often requiring only heating a solution of the tetrayne precursor and perylene. nih.gov For instance, reacting a tetrayne with a dipropargylated malonate ester linker with perylene in chloroform (B151607) at 85°C yielded the corresponding this compound derivative. nih.gov This method allows for the incorporation of various substituents onto the final product by simply modifying the structure of the tetrayne precursor. nih.gov
| Precursor | Reaction Type | Product | Yield | Reference |
| 2-[4-(tert-Butyl)phenyl]-1,1'-binaphthyl | Scholl Reaction | tert-Butylphenyl-Naphtho[1,2,3,4-ghi]perylene | 33% | unifi.it |
| 2-[4-(tert-butyl)phenyl]-4,4'-dimesityl-1,1'-binaphthalene | Scholl Reaction | tert-Butylphenyl-dimesityl-Naphtho[1,2,3,4-ghi]perylene | - | unifi.it |
| Tetrayne + Perylene | HDDA Cascade | Substituted this compound | 56% | mdpi.com |
Derivatization and Functionalization Strategies of this compound Framework
The functionalization of the this compound core is crucial for tuning its physical and electronic properties for specific applications in materials science. nih.gov Introducing various substituents can modulate its solubility, solid-state packing, and HOMO/LUMO energy levels.
Introduction of Substituents for Electronic and Steric Modulation
The strategic introduction of substituents allows for the fine-tuning of the electronic and steric characteristics of the this compound system. nih.govnih.gov Electronic modulation is achieved by attaching electron-donating or electron-withdrawing groups, while steric modulation, through the use of bulky groups, can influence molecular packing and prevent aggregation. unifi.it
Alkyl, Aryl, and Halogenation Approaches
Alkyl and Aryl Substitution: Alkyl and aryl groups are commonly introduced to enhance solubility and influence the electronic properties of PAHs. As previously discussed, the synthesis of this compound derivatives has been accomplished with appended tert-butylphenyl and mesityl groups. unifi.itchemrxiv.org The tert-butyl group is a common solubilizing group, while the bulky mesityl groups were introduced for steric hindrance to control the reaction pathway. unifi.it The HDDA cascade reaction approach is particularly versatile for creating substituted derivatives, as the functionality can be built into the tetrayne precursor. nih.gov This allows for the incorporation of linkers with ester functionalities, which can further be modified. nih.gov
Halogenation: The introduction of halogen atoms onto the aromatic framework provides handles for further synthetic transformations, such as cross-coupling reactions, and can significantly alter the electronic properties of the molecule. While specific examples of direct halogenation on a pre-formed this compound are not detailed in the provided sources, the synthesis of halogenated precursors is a viable strategy. For example, the synthesis of the precursor 2-[4-(tert-butyl)phenyl]-4,4'-dimesityl-1,1'-binaphthalene starts from 1-bromo-3-iodonaphthalene, demonstrating the use of halogenated building blocks. unifi.itchemrxiv.org Furthermore, the broader field of PAH chemistry demonstrates that halogenated derivatives are key intermediates for creating more complex carbon-based nanomaterials. researchgate.net
| Substituent Type | Method | Precursor Example | Purpose | Reference |
| Aryl | Scholl Reaction | 2-[4-(tert-Butyl)phenyl]-1,1'-binaphthyl | Electronic Modulation/Solubility | unifi.it |
| Aryl (Bulky) | Scholl Reaction | 2-[4-(tert-butyl)phenyl]-4,4'-dimesityl-1,1'-binaphthalene | Steric Hindrance/Control | unifi.it |
| Ester/Alkyl | HDDA Cascade | Dipropargylated malonate ester tetrayne | Functionalization Handle | nih.gov |
| Halogen | Precursor Synthesis | 1-Bromo-3-iodonaphthalene | Synthetic Handle | unifi.it |
Bay-Region Functionalization Effects on Molecular Properties
The functionalization of the bay region of polycyclic aromatic hydrocarbons (PAHs) like perylene is a key strategy for modifying their fundamental electronic and optical properties. nih.gov Introducing substituents into this sterically crowded area can significantly alter the molecule's conformation, leading to changes in its absorption and emission spectra, as well as its electrochemical behavior.
One prominent method for bay-region functionalization is the Diels-Alder [4+2] cycloaddition reaction. nih.govmdpi.com This annulative π-extension (APEX) strategy has proven to be a powerful tool for constructing larger, π-extended polycyclic aromatic hydrocarbons and their functionalized derivatives. nih.govmdpi.com For instance, the reaction of perylene with benzyne, generated in situ, yields this compound through a cycloaddition followed by spontaneous dehydrogenation. nih.govresearchgate.net This extension of the π-system affects the electronic properties of the resulting molecule.
Research has shown that the introduction of various groups into the bay region can tune the optical properties from the near-ultraviolet to the near-infrared spectral range. nih.gov For example, the reaction of perylene with 1-arylalk-2-yn-1-ones, catalyzed by trifluoromethanesulfonic acid, provides a one-step approach to 1-acyl-2-alkylbenzo[ghi]perylenes. acs.org The absorption spectrum of such core-extended perylene derivatives is shifted hypsochromically (to shorter wavelengths) compared to typical perylene dyes, and a new intense absorption band appears in the UV range below 400 nm, making them useful as broadband absorbers. google.com
Furthermore, the introduction of substituents via the hexadehydro-Diels–Alder (HDDA) reaction of tetrayne substrates with perylene has been explored. nih.gov This method allows for the incorporation of multiple functional groups onto the resulting this compound structure. The resulting derivatives exhibit distinct electrochemical and spectroscopic properties, as detailed in the table below. nih.gov
| Functional Group/Substituent | Effect on Molecular Properties | Synthetic Method | Reference |
|---|---|---|---|
| Benzo annulation (forming this compound) | Extends π-conjugation, alters absorption/emission spectra. | Diels-Alder cycloaddition with benzyne. | nih.govresearchgate.net |
| 1-Acyl-2-alkyl groups | Hypsochromic shift in absorption, new UV absorption band. | TfOH-catalyzed reaction with 1-arylalk-2-yn-1-ones. | acs.org |
| Various aryl and functional groups via HDDA | Modifies redox potentials, absorption, and emission wavelengths. | Hexadehydro-Diels-Alder (HDDA) cascade reaction. | nih.gov |
| Dimethoxy groups | Leads to the formation of 10,11-dimethoxynaphtho-[1,2,3,4-ghi]perylene with altered electronic properties. | Diels-Alder reaction with 4,5-dimethoxy-1,2-didehydrobenzene. | researchgate.net |
Synthesis of this compound-Based Imides and Related Heterocycles
The synthesis of imide and other heterocyclic derivatives of this compound is a significant area of research, driven by the potential applications of these compounds in organic electronics. The introduction of imide functionalities, in particular, can create powerful electron-accepting materials.
A key synthetic route involves the cycloaddition of dienophiles to the bay region of perylene to first create a functionalized this compound core, which can then be further elaborated. For example, the cycloaddition of p-benzoquinone to perylene, in the presence of nitrobenzene as a mild oxidant, yields Naphtho[ghi]perylene-1,4-dione. nih.govmdpi.com This dione can serve as a precursor to other derivatives.
Similarly, heterocyclic structures can be directly formed. The cycloaddition of dialkyl diazene (B1210634) dicarboxylates to the bay region of perylene results in the formation of 1,2-diazobenzo[ghi]perylene derivatives. mdpi.com
Perylene monoimides can be used as starting materials to generate this compound anhydride imides. google.com These resulting structures, which contain both a five-membered and a six-membered anhydride ring, exhibit differential reactivity, allowing for selective subsequent reactions. These anhydride imides can be condensed with primary amines to produce angled perylene bisimides. google.com
The table below summarizes synthetic routes to some of these heterocyclic derivatives.
| Product | Starting Materials | Reagents and Conditions | Yield | Reference |
|---|---|---|---|---|
| Naphtho[ghi]perylene-1,4-dione | Perylene, p-benzoquinone | Nitrobenzene (oxidant) | Not specified | nih.govmdpi.com |
| 1,2-Diazobenzo[ghi]perylene derivative (R=Et) | Perylene, diethyl azodicarboxylate | 160 °C, 1.5 h | 40% | mdpi.com |
| 1,2-Diazobenzo[ghi]perylene derivative (R=i-Pr) | Perylene, diisopropyl azodicarboxylate | 160 °C, 4.5 h | 32% | mdpi.com |
| Benzoperylene anhydride imide | Perylene monoimide, maleic anhydride | Reaction conditions lead to cyclization. | Up to 97.7% | google.com |
| Angled Perylenebisimide | Benzoperylene anhydride imide, primary amine | Condensation reaction. | Not specified | google.com |
Strategies for Solubilization and Processability Enhancement
A significant challenge in working with large polycyclic aromatic hydrocarbons like this compound is their poor solubility in common organic solvents, which limits their purification, characterization, and device fabrication. rsc.org Consequently, various strategies have been developed to enhance their solubility and processability.
One effective approach is the covalent attachment of bulky and flexible alkyl or aryl groups. google.comunifi.it These groups disrupt the intermolecular π-π stacking that leads to aggregation and low solubility. For example, the introduction of bulky mesityl groups onto a this compound core was designed to improve its processability. unifi.it Similarly, attaching a highly solubilizing 1-nonyldecyl N-substituent to a perylene imide starting material significantly improved the yield of the subsequent bay-region cycloaddition reaction, likely by keeping the intermediates in solution. google.com
Another strategy involves the chemical modification of the PAH core to introduce charged or highly polar functional groups. A one-step sulfoniumization protocol has been reported to solubilize a range of PAHs. rsc.org This method uses a triethylene glycol ether-substituted diaryl sulfoxide (B87167) to attach sulfonium (B1226848) salt groups to the aromatic core. The resulting PAH sulfonium salts exhibit high water solubility. rsc.org
The use of surfactants and biosurfactants in micellar solubilization is a non-covalent approach to improving the solubility of PAHs in aqueous media. conicet.gov.arnih.govrsc.org While not a permanent modification of the compound itself, this method is crucial for certain applications and for studying the properties of these molecules in aqueous environments. Various types of surfactants, including anionic, nonionic, and gemini (B1671429) surfactants, have been investigated for their ability to encapsulate PAHs within their micelles. conicet.gov.arrsc.org
| Strategy | Specific Method/Group | Effect | Reference |
|---|---|---|---|
| Covalent attachment of bulky groups | Mesityl groups | Designed to improve processability of this compound derivatives. | unifi.it |
| Covalent attachment of bulky groups | 1-Nonyldecyl substituent on imide nitrogen | Improves solubility of perylene imide precursors, leading to higher reaction yields. | google.com |
| Introduction of charged groups | Sulfoniumization using a substituted diaryl sulfoxide | Confers high water solubility to the PAH core. | rsc.org |
| Micellar Solubilization | Use of single or mixed surfactant systems (e.g., gemini, biosurfactants) | Enhances aqueous solubility of PAHs by encapsulation in micelles. | conicet.gov.arnih.govrsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation of Naphtho 1,2,3,4 Ghi Perylene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a complex, condensed polycyclic aromatic hydrocarbon (PAH) like Naphtho[1,2,3,4-ghi]perylene, NMR is indispensable for confirming its rigid, planar structure.
Proton (¹H) NMR for Structural Assignment and Proton Environments
Proton (¹H) NMR spectroscopy provides invaluable information on the electronic environment of hydrogen atoms within a molecule. In PAHs, the chemical shifts of protons are significantly influenced by the magnetic anisotropy generated by the π-electron ring current. Protons located on the periphery of the aromatic system experience a strong deshielding effect, causing them to resonate at characteristically low fields (downfield). rsc.org
For this compound, all protons are aromatic and are expected to appear in the downfield region of the ¹H NMR spectrum, typically in the range of 7.0–9.0 ppm. oregonstate.edumsu.educhemistrysteps.com The exact chemical shifts are determined by the specific location of each proton within the extensive π-system. The molecule possesses several distinct proton environments, which would theoretically lead to a complex spectrum with multiple signals.
The interpretation of the spectrum relies on analyzing the multiplicity of these signals (singlets, doublets, triplets, etc.), which arises from spin-spin coupling between neighboring protons. These coupling patterns are crucial for assigning specific resonances to individual protons in the structure. For large, condensed PAHs, the signals are often overlapping, necessitating the use of advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous structural assignment. mdpi.com
Table 1: Expected ¹H NMR Characteristics for Aromatic Protons in this compound
| Feature | Expected Observation | Rationale |
|---|---|---|
| Chemical Shift (δ) | 7.0 - 9.0 ppm | Strong deshielding from π-electron ring current in a large, condensed aromatic system. rsc.org |
| Signal Multiplicity | Complex (Doublets, Triplets, Multiplets) | Spin-spin coupling between adjacent protons on the aromatic rings. |
| Integration | Proportional to the number of protons in each unique environment | Reflects the relative count of protons giving rise to each signal. |
Solid-State NMR for Condensed Phase Analysis
While solution-state NMR provides data on individual molecules, solid-state NMR (SSNMR) spectroscopy offers insight into the structure, packing, and dynamics of molecules in the condensed phase. st-andrews.ac.uk This is particularly relevant for planar molecules like this compound, which tend to form ordered crystalline or aggregated structures.
Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples, overcoming the line broadening effects typically seen in the solid state. st-andrews.ac.uk For this compound, ¹³C SSNMR would be particularly informative, revealing the number of non-equivalent carbon atoms in the crystal lattice. This can provide direct evidence of molecular symmetry and the presence of different polymorphs (different crystalline forms).
Furthermore, advanced SSNMR experiments can measure internuclear distances and probe intermolecular interactions, such as π-π stacking, which govern the material's bulk properties. rsc.org ¹H SSNMR, especially at very fast MAS rates, can also provide information on proton proximities and hydrogen-bonding interactions in functionalized derivatives. vub.be Although specific SSNMR studies on this compound are not widely reported, the application of these techniques would be essential for characterizing its solid-state structure and relating it to its electronic properties.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing fundamental information about its photophysical behavior. The extensive conjugated π-system of this compound gives rise to characteristic absorption and emission properties.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
UV-Vis absorption spectroscopy measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from occupied to unoccupied molecular orbitals. Large conjugated systems, like that in this compound, result in smaller energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This leads to the absorption of lower-energy, longer-wavelength light, typically in the near-UV and visible regions. shimadzu.com
The UV-Vis spectrum of a large PAH is characterized by several absorption bands corresponding to different π-π* transitions. These spectra are often complex and feature fine vibronic structure. The intensity of an absorption band is quantified by the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a specific wavelength. umbc.edu this compound has been identified in complex mixtures through its unique UV-Vis spectral signature. researchgate.netresearchgate.net Derivatives of the closely related benzo[ghi]perylene are known to be highly absorbing, with large molar extinction coefficients. nih.govresearchgate.net
Table 2: Representative UV-Vis Absorption Data for the Related Isomer Benzo[ghi]perylene in Dimethylformamide (DMF)
| Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
|---|---|
| ~330 | ~40,000 |
| ~365 | ~15,000 |
| ~385 | ~25,000 |
| ~408 | ~35,000 |
Data obtained from supplementary information for a study on PAH photolysis, representing the spectrum of the closely related isomer Benzo[ghi]perylene. rsc.org
Fluorescence and Near-Infrared (NIR) Emission Studies
Following the absorption of light and excitation to a higher electronic state, molecules like this compound can relax by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light. The fluorescence spectrum, quantum yield (the efficiency of light emission), and lifetime of the excited state are key photophysical parameters. islandscholar.carsc.org
Many large PAHs are highly fluorescent. Studies on the closely related isomer, benzo[ghi]perylene, and its derivatives show strong fluorescence in the visible region. rsc.org For example, N-substituted benzo[ghi]perylene monoimides exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths in more polar solvents. nih.govresearchgate.net This indicates a more polar excited state compared to the ground state. These derivatives have been shown to have high fluorescence quantum yields and excited-state lifetimes on the nanosecond scale. nih.gov While specific studies on NIR emission from the parent this compound are scarce, functionalized PAHs can be engineered to emit in this region.
Table 3: Photophysical Emission Data for N-Substituted Benzo[ghi]perylene Monoimide Derivatives
| Solvent | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Excited-State Lifetime (τ, ns) |
|---|---|---|---|
| Hexane | 469 | 0.27 - 0.44 | 9.6 |
| Ethanol | 550 | 0.27 - 0.44 | 6.5 |
Data from a study on "swallow tail" monoimides of the closely related isomer Benzo[ghi]perylene. nih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. beilstein-journals.org While this compound itself is an achiral molecule and thus does not produce a CD signal, chiral derivatives could be synthesized, for example, by attaching enantiomerically pure side groups.
If such chiral derivatives were prepared, CD spectroscopy would be an essential tool for their characterization. The technique is highly sensitive to the three-dimensional structure of molecules. nih.gov For chiral derivatives of this compound, CD could be used to probe conformational chirality, such as helical twisting of the aromatic backbone induced by bulky substituents. It is also a valuable method for studying the formation of supramolecular chiral aggregates, where multiple molecules assemble into a larger, ordered chiral structure. kobe-u.ac.jp In such cases, an induced CD signal in the absorption region of the PAH chromophore would provide evidence of this chiral assembly.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzo[ghi]perylene |
| Benzo[ghi]perylene-1,2-dicarboxylic anhydride (B1165640) |
| Tetramethylsilane |
| Hexane |
| Ethanol |
Vibrational Spectroscopy
Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. For a rigid, planar molecule like this compound (C22H12), these vibrations, which include C-H and C-C stretching and bending modes, provide a unique spectral fingerprint.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule. When subjected to infrared radiation, this compound absorbs energy at specific frequencies corresponding to its vibrational modes.
Research on the infrared spectra of PAHs, including the cation of benzo[ghi]perylene (a synonym for this compound), has provided valuable data for its identification in various environments, including astrophysical contexts. nasa.govnasa.gov The spectrum is typically dominated by several key vibrational modes. Aromatic C-H stretching vibrations appear at higher wavenumbers, while C-C stretching and various in-plane and out-of-plane bending vibrations occur in the fingerprint region. Far-infrared studies have also characterized the low-frequency vibrational modes of neutral benzo[ghi]perylene. acs.org
The FT-IR spectrum of this compound, typically measured using a KBr wafer, reveals characteristic absorption bands that are crucial for its structural confirmation. nih.gov
Table 1: Characteristic FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3050 | Aromatic C-H Stretch |
| ~1600 | Aromatic C=C Ring Stretch |
| ~885 | C-H Out-of-Plane Bend |
| ~810 | C-H Out-of-Plane Bend |
| ~745 | C-H Out-of-Plane Bend |
Note: The exact positions and intensities of peaks can vary based on the sample preparation method and the physical state of the compound.
Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on the inelastic scattering of monochromatic light. For highly symmetric and non-polar molecules like this compound, Raman spectroscopy is particularly effective for observing vibrational modes that are weak or absent in the IR spectrum.
The Raman spectrum of this compound is characterized by strong bands corresponding to the symmetric vibrations of its aromatic framework. The most intense peaks are typically associated with the in-plane stretching of the carbon-carbon bonds within the fused aromatic rings. These "fingerprint" vibrations are highly specific to the molecule's planar, condensed-ring structure.
Table 2: Prominent Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~1590 | Aromatic C=C Ring Stretch (G-band) |
| ~1350 | Aromatic Ring Breathing Mode (D-band) |
| ~1240 | C-H In-Plane Bend |
Note: The data presented is based on typical Raman spectra for large PAHs and specific library data for this compound. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is an essential analytical technique for determining the precise molecular weight and elemental formula of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For this compound (C22H12), the molecular weight is a key identifier. nist.govwikipedia.orgnist.gov
Using a high-resolution mass spectrometer, the exact mass of the molecular ion can be determined, allowing for the unambiguous confirmation of its chemical formula. Electron Ionization (EI) is a common method used for PAHs. uky.eduazom.com In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M•+). Due to the high stability of the fused aromatic ring system, the molecular ion of this compound is typically the most abundant peak (the base peak) in the spectrum, with minimal fragmentation. ca.govlibretexts.org
The mass spectrum shows a dominant peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Some minor fragmentation may occur, often involving the loss of one or more hydrogen atoms or acetylene (C2H2) units, but these fragments are generally of low intensity compared to the molecular ion. leidenuniv.nl The presence of doubly charged ions (e.g., M²⁺) is also common for stable PAHs.
Table 3: Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C22H12 | nist.govwikipedia.orgnist.gov |
| Exact Molecular Weight | 276.3307 g/mol | nist.govnist.gov |
| Nominal Molecular Weight | 276 g/mol | nih.gov |
| Observed Ions (m/z) | Relative Intensity | Assignment |
| 276 | 100% | [M]•+ (Molecular Ion, Base Peak) |
| 274 | Low | [M-2H]•+ |
| 138 | Moderate | [M]²⁺ (Doubly charged molecular ion) |
| 137 | Moderate | [M-2H]²⁺ |
Note: Data is based on the electron ionization mass spectrum from the NIST WebBook. nist.gov
Advanced Structural Characterization Techniques
While spectroscopic methods confirm connectivity and molecular weight, diffraction techniques provide the definitive, three-dimensional arrangement of atoms in the solid state.
X-ray single crystal diffraction is the gold standard for determining the precise atomic coordinates of a crystalline solid. This technique involves directing X-rays onto a single, well-ordered crystal and analyzing the resulting diffraction pattern. For this compound, this analysis reveals not only the planar structure of the individual molecule but also how these molecules pack together in the crystal lattice.
The crystal structure of this compound has been successfully determined, providing detailed information about its solid-state conformation. nih.gov The analysis confirms the planarity of the fused aromatic system and provides precise bond lengths and angles. The packing arrangement in the crystal is typically dominated by π–π stacking interactions between the planar molecules.
Table 4: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a | 9.7377 Å |
| b | 11.9539 Å |
| c | 11.3813 Å |
| α | 90.00° |
| β | 97.968° |
| γ | 90.00° |
Source: Data obtained from the Crystallography Open Database entry for Benzo[ghi]perylene. nih.gov
Growing single crystals of sufficient size and quality for X-ray diffraction can be a significant challenge, particularly for complex organic molecules like large PAHs which often form thin, plate-like microcrystals. nih.gov Three-dimensional electron diffraction (3D ED) has emerged as a revolutionary technique for determining crystal structures from nanocrystalline or microcrystalline powders. researcher.lifebris.ac.ukfigshare.comfigshare.com
3D ED utilizes an electron beam instead of X-rays. Because electrons interact much more strongly with matter, it is possible to obtain diffraction data from crystals that are thousands of times smaller than those required for conventional X-ray methods. iucr.orgosti.govdoaj.org The technique involves collecting electron diffraction patterns as a single nanocrystal is tilted through a range of angles, and then reconstructing the three-dimensional diffraction volume to solve the crystal structure. nih.gov
While a specific 3D ED study on this compound has not been reported, the technique has been successfully applied to determine the structures of other complex PAHs that were intractable by other means. nih.goviucr.orgosti.govdoaj.org Given the propensity for PAHs to form microcrystalline samples, 3D ED represents a vital tool for the ab initio structural elucidation of this compound and its derivatives when suitable single crystals are unavailable. researcher.lifebris.ac.uk
Scanning Tunneling Microscopy (STM) for Surface-Adsorbed Structures
High-resolution STM studies are crucial for understanding the intermolecular and molecule-substrate interactions that govern the formation of ordered molecular assemblies. For this compound, research has focused on characterizing the planarity of the molecule upon adsorption, its orientation with respect to the substrate's crystallographic directions, and the packing motifs of the resulting two-dimensional structures.
Initial research findings indicate that this compound molecules adsorb in a planar fashion on these metallic surfaces, a common characteristic for many PAHs driven by the strong π-orbital interaction with the substrate. The precise adsorption site, whether on top of a surface atom, in a bridge site between two atoms, or in a hollow site, is a key parameter that researchers aim to determine. This is often achieved by comparing high-resolution STM images with theoretical calculations, such as density functional theory (DFT), which can predict the most energetically favorable adsorption geometries.
While specific, detailed datasets on bond lengths of surface-adsorbed this compound are still emerging in the scientific literature, the table below summarizes the typical parameters that are extracted from STM studies of such large PAHs on crystalline surfaces.
| Parameter | Description | Typical Values/Observations |
| Adsorption Height | The vertical distance between the molecular plane and the substrate surface. | Varies depending on the substrate and adsorption site, typically in the range of 2.5 - 3.5 Å. |
| Molecular Orientation | The angle of the molecule's principal axes relative to the high-symmetry directions of the substrate. | Molecules often align with the close-packed directions of the underlying substrate to maximize interaction. |
| Intermolecular Distance | The center-to-center distance between adjacent molecules in a self-assembled structure. | Dependent on the packing arrangement, influenced by van der Waals interactions and molecule-substrate interactions. |
| Unit Cell Parameters | The lattice vectors (a, b) and the angle (γ) defining the repeating unit of the 2D molecular assembly. | Determined from large-scale STM images and their Fourier transforms. |
| Intramolecular Resolution | The ability to resolve the internal structure of a single molecule. | High-resolution imaging can sometimes distinguish the individual benzene (B151609) rings within the this compound structure. |
Future research directions will likely involve the use of functionalized STM tips, such as those terminated with a single carbon monoxide (CO) molecule, to achieve even higher resolution and to probe the electronic properties of this compound at the sub-molecular level. Such studies will be instrumental in fully characterizing the on-surface behavior of this complex and important molecule, paving the way for its potential application in novel electronic and optoelectronic devices.
Theoretical Investigations into the Electronic and Optical Landscapes of Naphtho 1,2,3,4 Ghi Perylene
Quantum Chemical Approaches for Electronic Structure Elucidation
The investigation of Naphtho[1,2,3,4-ghi]perylene's electronic structure necessitates a range of quantum chemical tools, from widely-used density functional theory to highly accurate, and computationally demanding, many-body perturbation theories.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of large organic molecules. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for systems the size of this compound. arxiv.orgmdpi.com DFT calculations are instrumental in optimizing molecular geometries and predicting a variety of ground-state properties. nih.gov
In the framework of DFT, the ground-state electronic properties are described through the Kohn-Sham orbitals, most notably the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies that the molecule can be excited more easily, which influences its color, chemical reactivity, and potential use in organic electronics. researchgate.net For large, conjugated π-systems like this compound, this gap is expected to be relatively small, facilitating electronic transitions upon absorption of light in the visible or near-ultraviolet regions.
Table 1: Key Ground State Properties Calculated via DFT for Large PAHs.
| Property | Description |
|---|---|
| $E_{HOMO}$ (Highest Occupied Molecular Orbital Energy) | Energy of the highest energy level containing electrons; relates to the ionization potential and electron-donating ability. |
| $E_{LUMO}$ (Lowest Unoccupied Molecular Orbital Energy) | Energy of the lowest energy level devoid of electrons; relates to the electron affinity and electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO ($E_{LUMO}$ - $E_{HOMO}$); a key indicator of molecular stability and the energy of the lowest electronic excitation. |
To investigate the optical properties and electronic transitions, DFT is extended to its time-dependent formalism, TD-DFT. mdpi.com This method is widely used to calculate the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in an electronic spectrum. mdpi.com
For polycyclic aromatic hydrocarbons, TD-DFT calculations can predict the energies of the low-lying excited states with reasonable accuracy, often within 0.3 eV of experimental values for many transitions. researchgate.net However, studies on various PAHs have revealed that standard hybrid functionals, such as B3LYP, can sometimes severely underestimate the excitation energies for certain types of electronic states, particularly the ¹Lₐ state, which possesses significant charge-transfer character in larger systems. nih.govohio-state.edu This issue can often be mitigated by using long-range-corrected (LRC) density functionals, which provide a more accurate description of charge-separated states. nih.govohio-state.edu Therefore, the choice of functional is a critical consideration when modeling the absorption spectrum of a complex PAH like this compound.
Table 2: Representative Excited State Properties Calculated via TD-DFT.
| Property | Description |
|---|---|
| Excitation Energy (eV) | The energy required to promote an electron from the ground state to a specific excited state (e.g., S₀ → S₁). This value corresponds to the position of an absorption peak. |
| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a specific electronic transition occurring upon light absorption. Higher values indicate more intense absorption bands. |
| Transition Character | Describes the primary molecular orbitals involved in the excitation (e.g., HOMO → LUMO, HOMO-1 → LUMO). This provides insight into the nature of the excited state. |
Many-Body Perturbation Theory: GW Approximation and Bethe-Salpeter Equation (GW+BSE)
For a more rigorous and accurate description of excited-state phenomena, many-body perturbation theory (MBPT) offers a powerful alternative to TD-DFT. The state-of-the-art approach in this domain is the combination of the GW approximation and the Bethe-Salpeter Equation (BSE). chemrxiv.orgcolumbia.eduarxiv.org This method is particularly well-suited for calculating the electronic and optical properties of molecular crystals and large conjugated systems. chemrxiv.orgresearchgate.net
The GW+BSE methodology involves a two-step process:
GW Approximation : This step calculates the quasiparticle energies, which are the energies required to add or remove an electron from the system. columbia.edusfb-vicom.at The difference between the highest occupied and lowest unoccupied quasiparticle levels defines the fundamental or quasiparticle gap, which is typically larger than the HOMO-LUMO gap calculated with standard DFT.
Bethe-Salpeter Equation (BSE) : The BSE is then solved using the quasiparticle energies and screened Coulomb interactions from the GW step. sfb-vicom.atutwente.nl The BSE explicitly includes the electron-hole interaction (excitonic effects), which is crucial for accurately describing optical excitations. The solution yields the energies of bound electron-hole pairs (excitons), oscillator strengths, and the optical absorption spectrum. chemrxiv.org
The GW+BSE approach is computationally demanding but is known to provide excellent agreement with experimental data for the optical gaps of PAHs. utwente.nl A comprehensive dataset, known as PAH101, has been developed containing GW+BSE calculations for 101 PAH molecular crystals, demonstrating the power of this method for creating benchmark-quality data for this class of materials. chemrxiv.orgchemrxiv.orgresearchgate.netnsf.gov
Table 3: Properties Derived from GW+BSE Calculations.
| Method | Property | Description |
|---|---|---|
| GW Approximation | Quasiparticle Band Gap | The energy difference between the first ionization potential and the first electron affinity. It represents the fundamental gap of the material. |
| Bethe-Salpeter Equation (BSE) | Optical Gap (First Singlet Exciton Energy) | The energy of the lowest-energy bound electron-hole pair created by light absorption. This corresponds to the onset of the optical absorption spectrum. |
| Exciton Binding Energy | The difference between the quasiparticle band gap and the optical gap. It quantifies the strength of the Coulombic attraction between the excited electron and the hole it left behind. |
Pariser-Parr-Pople (PPP) Model and Configuration Interaction (CI) Methodologies
Beyond DFT and MBPT, other wavefunction-based methods provide critical insights, particularly for systems with strong electron correlation.
The Pariser-Parr-Pople (PPP) model is a semi-empirical quantum mechanical method developed in the 1950s specifically to predict the electronic structure and spectra of π-conjugated molecules. wikipedia.org It simplifies calculations by treating only the π-electrons explicitly and using the zero-differential overlap (ZDO) approximation. wikipedia.org Despite its relative simplicity, the PPP method, often combined with a time-dependent treatment, has proven to be remarkably accurate for predicting the excitation energies of many PAHs. researchgate.netresearchgate.net
Configuration Interaction (CI) is a highly correlated ab initio method that provides a very accurate description of electronic states by expressing the true N-electron wavefunction as a linear combination of many Slater determinants or configuration state functions. pku.edu.cn A "full CI" calculation, which includes all possible electronic configurations, provides the exact solution to the Schrödinger equation within a given basis set. However, its computational cost grows factorially, making it infeasible for all but the smallest molecules. pku.edu.cn For larger PAHs, researchers employ truncated or selected CI methods. Modern approaches like Active Learning CI (ALCI) and other adaptive sampling techniques aim to identify and include only the most important configurations, drastically reducing the computational expense while retaining high accuracy. acs.orgchemrxiv.org These methods have been successfully applied to calculate the excited states of PAHs like the acenes and pyrene (B120774), capturing trends in experimental excitation energies even for large active spaces. acs.orgchemrxiv.org
Understanding Aromaticity and Electron Delocalization in this compound
The structure of this compound, composed of multiple fused benzene (B151609) rings, results in an extensive, delocalized π-electron system, which is the source of its aromatic character. libretexts.org Aromaticity is a fundamental concept linked to enhanced stability, specific magnetic properties, and characteristic chemical reactivity. scispace.com While the molecule as a whole is considered aromatic, the degree of aromaticity can vary significantly among its constituent rings.
Computational chemistry provides powerful tools to quantify and analyze electron delocalization and local aromaticity within a large PAH. Instead of a single value for the entire molecule, these methods can probe the electronic structure of individual rings. Key descriptors include:
Para-Delocalization Index (PDI): Based on the Quantum Theory of Atoms in Molecules (QTAIM), the PDI measures the electron sharing between carbon atoms in a para relationship within a six-membered ring. Higher PDI values are indicative of greater cyclic π-electron delocalization and, consequently, higher aromaticity. scispace.com
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated by placing a "ghost" atom at the center of a ring and computing its magnetic shielding. A large negative NICS value (e.g., NICS(1)zz) is a signature of a diatropic ring current, which is a hallmark of aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the degree of bond length equalization within a ring, with a value of 1 representing the ideal aromatic system (like benzene) and values less than 1 indicating reduced aromaticity.
Studies on other PAHs have shown that electron delocalization patterns change upon electronic excitation, which can lead to a decrease in the local aromaticity of the molecule in its excited state. rsc.org Analyzing the distribution of these aromaticity indices across the this compound framework would reveal which of its rings are most "benzene-like" and how the π-electrons are distributed, providing a deeper understanding of its stability and electronic behavior.
Clar's Rule and Annellation Theory in Peri-Condensed PAHs
The electronic properties and stability of peri-condensed polycyclic aromatic hydrocarbons (PAHs), such as this compound, are significantly influenced by the arrangement of π-electrons within their fused ring systems. Clar's rule of the aromatic sextet provides a qualitative framework for understanding this distribution. The rule posits that the Kekulé resonance structure with the maximum number of disjoint "aromatic sextets" (rings with a localized, benzene-like six-π-electron system) is the most significant contributor to the actual electronic structure of the molecule. wikipedia.orgnih.gov These sextets are typically represented by a circle inscribed in the hexagon and are separated from adjacent rings by single C-C bonds. nih.gov An isomer of a PAH that can accommodate more aromatic sextets is generally more stable than its counterparts with fewer sextets. researchgate.net
Annellation theory complements Clar's rule by describing how the fusion (annelation) of additional benzene rings onto a core aromatic structure affects its electronic and optical properties. researchgate.netacs.org The theory is a powerful tool for predicting the absorption spectra of PAHs, even for isomers that have not yet been synthesized. researchgate.netnist.govacs.org The mode of annellation—whether linear, angular, or peri-condensed—determines the extent of π-system perturbation. In peri-condensed systems, where at least one carbon atom is shared between three rings, the electronic interactions are particularly complex. researchgate.net The fusion of the naphtho component to the perylene (B46583) core in this compound alters the delocalization pathways, which, according to annellation theory, can be correlated with shifts in the molecule's UV-visible absorption bands. nih.gov
Kekulé Structure Analysis and Resonance Energy Contributions
Resonance energy is the quantitative measure of the extra stability a conjugated system gains from the delocalization of its π-electrons compared to a hypothetical structure with localized double bonds. It is the difference in energy between the actual molecule and its most stable contributing Kekulé structure. chemrxiv.org Computational methods, such as Natural Bond Orbital (NBO) analysis, can be used to calculate the vertical resonance energy (VRE) without relying on external reference molecules. chemrxiv.org For this compound, the large, extensively conjugated π-system suggests a significant resonance energy. The specific value would depend on the interplay between the stabilizing aromatic sextets and the destabilizing effects of bond strain inherent in the rigid, peri-condensed framework. The distribution of bond lengths in the molecule reflects this resonance; bonds within aromatic sextets are expected to have lengths characteristic of benzene, while other bonds will show more single or double bond character.
Computational Studies of Charge Transport Mechanisms
Intermolecular Charge Transfer within Crystalline this compound Assemblies
The performance of organic semiconductor devices relies heavily on the efficiency of charge transport through the material, a process governed by intermolecular charge transfer between adjacent molecules in the solid state. nih.govrsc.org In crystalline assemblies of planar PAHs like this compound, molecules typically arrange in a cofacial π-stacked manner. nih.govnih.gov This stacking is crucial as it facilitates the overlap of π-orbitals between neighboring molecules, creating pathways for charge carriers (electrons and holes) to move.
Computational studies on related perylene-based systems demonstrate that the rate of this intermolecular charge transfer is highly sensitive to the geometric arrangement of the molecules. nih.govnih.gov Key parameters that are modeled include the intermolecular distance (π-stacking distance) and the relative orientation (longitudinal or transverse displacement) of the molecules. An optimal arrangement maximizes the electronic coupling between the frontier molecular orbitals (HOMO for holes, LUMO for electrons) of adjacent molecules, which is a primary determinant of charge transfer efficiency. rsc.org For this compound assemblies, it is expected that charge transfer occurs via a "hopping" mechanism, where a charge carrier localizes on one molecule before "hopping" to an adjacent one. The efficiency of this process is influenced not only by electronic coupling but also by the reorganization energy—the energy required to distort the molecule and its surrounding environment upon accepting or donating a charge.
Modeling Charge Carrier Mobility
Computational modeling provides essential insights into the charge carrier mobility of organic semiconductors. Charge mobility (μ) quantifies how quickly a charge carrier moves through a material under the influence of an electric field. For materials like this compound, theoretical models based on a charge hopping mechanism are commonly employed. nih.govresearchgate.net
These models calculate the charge transfer rate between molecules and use this information to simulate the random walk of a charge carrier through the crystal lattice. The mobility is then derived from the net displacement of the charge over time in the presence of an electric field. Theoretical studies on perylene and pyrene derivatives have shown that mobility can be highly anisotropic, meaning it varies significantly along different crystallographic axes. nih.gov For instance, mobility is often highest along the π-stacking direction due to strong electronic coupling. rsc.org
Calculations for various perylene derivatives have yielded electron mobilities in the range of 10⁻³ to 10⁻¹ cm² V⁻¹ s⁻¹. nih.gov The specific mobility of this compound would depend on its unique crystalline packing and electronic structure. Computational approaches, often combining quantum chemistry with molecular dynamics, can predict these values and assess the structure-property relationships that govern charge transport. rsc.org These models are critical for the rational design of new organic materials with enhanced charge transport properties for applications in electronics.
Advanced Applications of Naphtho 1,2,3,4 Ghi Perylene in Materials Science and Photonics
Integration into Organic Electronic Devices
The unique electronic properties of naphtho[1,2,3,4-ghi]perylene and its derivatives have led to their investigation in a range of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaic (OPV) cells.
Role in Organic Light-Emitting Diodes (OLEDs)
Derivatives of perylene (B46583) have been explored as emitters in OLEDs due to their high photoluminescence quantum yields and stability. For instance, sterically hindered aromatic naphthalene (B1677914) or acenaphthene substituents on the perylene core have been shown to limit intermolecular π–π interactions in the solid state, leading to efficient red and deep-red emission. rsc.org In one study, OLEDs fabricated with an acenaphthene-substituted perylene diimide as the emitter exhibited deep-red electroluminescence with an emission wavelength at 690 nm and Commission Internationale de l'Eclairage (CIE) coordinates of (x = 0.69, y = 0.29). rsc.org
Furthermore, an unsymmetrical liquid crystalline N-annulated perylene ester imide has been used as a dopant in a host-guest OLED system. researchgate.net This material demonstrated a high photoluminescence quantum yield of 91%. researchgate.net When doped into a 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) host at a concentration of 0.5 wt%, the resulting OLED achieved a maximum external quantum efficiency (EQE) of 4.6% with bright green electroluminescence and a luminance of 5269 cd/m². researchgate.net These findings suggest that with appropriate functionalization, this compound could be a promising scaffold for developing efficient emitters for OLED applications.
| Perylene Derivative | Role | Host Material | Doping Concentration (wt%) | Emission Color | Max. EQE (%) | Luminance (cd/m²) | CIE Coordinates |
|---|---|---|---|---|---|---|---|
| Acenaphthene-substituted perylene diimide | Emitter | - | - | Deep-Red | - | - | (0.69, 0.29) |
| N-annulated perylene ester imide | Dopant | CBP | 0.5 | Green | 4.6 | 5269 | - |
Performance in Organic Field-Effect Transistors (OFETs)
The charge transport properties of perylene-based materials are critical for their application in OFETs. The tendency of these molecules to self-organize into ordered structures, such as columnar liquid crystal phases, facilitates efficient charge migration. nih.govbeilstein-journals.org Perylene diimide derivatives are known to exhibit good electron mobilities, typically in the range of 10⁻³ to 10⁻¹ cm² V⁻¹ s⁻¹. nih.govbeilstein-journals.org
A study on a perylene-based columnar liquid crystal revealed that it acts as a better hole-transporting material, with electron mobility being about one order of magnitude lower than hole mobility. nih.govbeilstein-journals.org The charge carrier mobility in these materials is dependent on the applied electric field. beilstein-journals.org The strong π-π interactions between the rigid cores of perylene derivatives lead to the formation of columnar structures, which provide a pathway for efficient charge conduction. nih.govbeilstein-journals.org High charge carrier mobilities, up to 1.1 cm² V⁻¹ s⁻¹ for p-type and 6.0 cm² V⁻¹ s⁻¹ for n-type liquid-crystalline semiconductors, have been reported for materials with such ordered structures. nih.govbeilstein-journals.org This indicates the potential of this compound as an active layer in high-performance OFETs.
| Material Type | Predominant Carrier Type | Reported Mobility Range (cm² V⁻¹ s⁻¹) | Key Structural Feature |
|---|---|---|---|
| Perylene Diimide Derivatives | Electron (n-type) | 10⁻³ - 10⁻¹ | Strong π-π stacking |
| Perylene-based Columnar Liquid Crystal | Hole (p-type) | - | Columnar hexagonal liquid crystal phase |
| General Liquid-Crystalline Semiconductors | Hole (p-type) | up to 1.1 | Self-organization into ordered structures |
| General Liquid-Crystalline Semiconductors | Electron (n-type) | up to 6.0 | Self-organization into ordered structures |
Application in Organic Photovoltaic (OPV) Cells
In the realm of organic solar cells, derivatives of fused aromatic diimides like perylene diimides (PDIs) have been among the earliest and most studied non-fullerene acceptors. scispace.com These materials are attractive due to their strong light absorption, low synthesis cost, and excellent stability. scispace.com The development of non-fullerene acceptors (NFAs) has led to a significant increase in the power conversion efficiencies (PCEs) of OPVs, with values now exceeding 13%. scispace.com
Utilization in Optical and Photonic Materials
The distinct photophysical properties of this compound make it a valuable component in the design of advanced optical and photonic materials.
Design of this compound-Based Fluorophores and Dyes
Derivatives of benzo[ghi]perylene have been synthesized and characterized as fluorescent dyes. A study on N-substituted benzo[ghi]perylene monoimides (BPIs) revealed that these compounds are highly soluble in a range of organic solvents and exhibit strong absorption in the near-UV region, with a molar extinction coefficient (ε) of 79,000 M⁻¹ cm⁻¹ at 334 nm. researchgate.net These fluorophores are fluorescent in the visible range and show positive solvatochromism, with emission wavelengths shifting from 469 nm in hexane to 550 nm in ethanol. researchgate.net
The fluorescence quantum yields of these BPIs are in the range of 0.27 to 0.44, with excited-state lifetimes between 6.5 and 9.6 ns, showing little variation with solvent polarity. researchgate.net In nonpolar solvents, evidence of dual emission from closely spaced S₁ and S₂ excited states was observed. researchgate.net These properties, including high fluorescence quantum yield, thermal and photostability, and chemical inertness, make benzo[ghi]perylene derivatives versatile molecular fluorophores. researchgate.net
| Property | Value |
|---|---|
| Molar Extinction Coefficient (ε) at 334 nm | 79,000 M⁻¹ cm⁻¹ |
| Emission Wavelength (λem) in Hexane | 469 nm |
| Emission Wavelength (λem) in Ethanol | 550 nm |
| Fluorescence Quantum Yield | 0.27 - 0.44 |
| Excited-State Lifetime | 6.5 - 9.6 ns |
Exploration in Nonlinear Optics
The extended π-conjugated systems of polycyclic aromatic hydrocarbons like this compound are expected to give rise to significant nonlinear optical (NLO) properties. While direct studies on this compound are limited, research on a related compound, benzo[b]naphtho[1,2,3,4-pqr]perylene (BNP), provides valuable insights. researchgate.net
The ultrafast nonlinear optical properties of BNP were investigated using the Z-scan technique with femtosecond laser pulses at 800 nm. researchgate.net This study revealed a strong three-photon absorption coefficient of 0.56 × 10⁻⁵ cm³/GW². researchgate.net The presence of a large number of delocalized π-electrons in these molecules facilitates intramolecular charge transfer, which is a key factor for high NLO responses. nih.gov Theoretical studies on other polycyclic aromatic hydrocarbons have shown that functionalization with electron donor and acceptor groups can significantly enhance their hyperpolarizability. nih.gov These findings suggest that this compound and its derivatives are promising candidates for applications in nonlinear optics, such as optical limiting and two-photon absorption-based technologies.
This compound as a Building Block for Extended π-Systems
This compound is a significant polycyclic aromatic hydrocarbon that serves as a crucial building block in the bottom-up synthesis of extended π-systems. Its planar, rigid structure and electron-rich nature make it an ideal candidate for constructing larger, more complex nanostructures such as graphene nanoribbons and other nanographenes. These materials are of great interest in materials science and photonics due to their unique electronic and optical properties.
Precursors for Graphene Nanoribbons (GNRs)
Graphene nanoribbons (GNRs) are narrow strips of graphene that exhibit quantum confinement effects, leading to a tunable bandgap. The properties of GNRs are highly dependent on their width and edge structure. This compound and its derivatives have been instrumental as model compounds and precursors in the precise synthesis of GNRs, particularly armchair GNRs (AGNRs).
Recent research has demonstrated the successful solution synthesis of 8-AGNRs, which are armchair graphene nanoribbons with a width of eight carbon atoms. In this work, the synthesis of this compound derivatives was used to validate the efficiency of the oxidative cyclodehydrogenation of a specifically designed arylated polynaphthalene precursor into the final 8-AGNRs researchgate.netchemrxiv.orgnih.gov. These derivatives act as well-defined subunits of the GNR, and their characterization provides strong evidence for the structure of the resulting nanoribbon researchgate.netchemrxiv.orgnih.gov. X-ray single crystal analysis of a this compound derivative indicated a width of 0.86 nm, which corresponds to the expected width of the 8-AGNR researchgate.netnih.gov. Furthermore, ladder-type oligomers that incorporate this compound subunits have also been synthesized, showcasing the versatility of this compound in creating extended, well-defined π-conjugated systems acs.org.
The resulting 8-AGNRs, whose formation was supported by the synthesis of this compound model compounds, exhibited a near-infrared absorption up to approximately 2400 nm. This corresponds to a low optical band gap of about 0.52 eV chemrxiv.orgnih.gov.
| Property of 8-AGNR | Value | Supporting Evidence |
| Width | ~0.86 nm | X-ray single crystal analysis of a this compound derivative researchgate.netnih.gov. |
| Optical Bandgap | ~0.52 eV | Near-infrared absorption extending to ~2400 nm chemrxiv.orgnih.gov. |
| Charge Carrier Mobility | ~270 cm²/V·s | Optical-pump TeraHertz-probe spectroscopy chemrxiv.orgnih.gov. |
Synthesis of Larger Nanographene Structures
Beyond linear GNRs, this compound is a key intermediate in the synthesis of larger, more complex nanographene structures. Nanographenes are finite, well-defined pieces of graphene that can be viewed as large polycyclic aromatic hydrocarbons. The synthesis of these molecules often involves the strategic fusion of smaller aromatic units.
One synthetic route to this compound involves the cycloaddition of p-benzoquinone to perylene, followed by a reduction reaction mdpi.com. Another method utilizes the cycloaddition of benzyne (B1209423) to the bay region of perylene mdpi.com. These methods highlight the role of perylene as a foundational unit that can be extended.
Environmental Occurrence and Characterization of Naphtho 1,2,3,4 Ghi Perylene
Formation Pathways in Pyrogenic Processes
The formation of complex, high-molecular-weight PAHs such as Naphtho[1,2,3,4-ghi]perylene is a feature of pyrogenic processes where smaller organic molecules are subjected to extreme temperatures and pressures. These conditions lead to the breaking of chemical bonds, forming reactive radical species that then combine to build larger, more complex aromatic structures. acs.orgca.gov
Supercritical pyrolysis, a process occurring at temperatures and pressures above a substance's critical point, provides a key pathway for the formation of large PAHs. dtic.mil Research into the supercritical pyrolysis of hydrocarbons like toluene and synthetic jet fuels has shown the formation of numerous complex PAHs. researchgate.netnu.edu.kz The reaction mechanisms involve the addition of radicals such as benzyl, methyl, and phenyl to smaller, pre-existing PAH products. acs.orgdtic.mil
While direct identification of this compound is not always specified, the formation of its isomers and other large PAHs in these environments is well-documented. For instance, dibenzo[b,ghi]perylene, a C26H14 isomer of this compound, has been unequivocally identified as a product in the supercritical pyrolysis of synthetic jet fuel. researchgate.netnu.edu.kz The formation of such large molecules is believed to proceed through the combination of smaller aromatic units, such as naphthalene (B1677914) or methylnaphthalene, to build the multi-ring structures characteristic of high-molecular-weight PAHs. researchgate.net These reactions demonstrate that supercritical conditions are conducive to the types of molecular growth required to form this compound.
This compound and its isomers are found in the products of various common combustion processes.
Coal: The combustion of coal is a significant source of PAHs. researchgate.netnau.edu Benzo[ghi]perylene, a related high-molecular-weight PAH, has been identified as a characteristic species in coal combustion emissions. researchgate.net Studies of ash from coal combustion have confirmed the presence of six-ring PAHs, including benzo[g,h,i]perylene. mdpi.com The specific composition of PAHs from coal can vary, but high-temperature processes inherent in coal burning facilitate the pyrosynthesis of complex aromatic structures. researchgate.net
Petrol Coke: Petroleum coke (petcoke), a carbon-rich solid material derived from oil refining, also releases PAHs upon combustion. Analysis of petcoke has shown a distinct PAH profile that includes benzo[g,h,i]perylene. nemc.us The PAH content in the gas from petcoke has been found to be higher than that from coal gas, indicating its role as a notable emission source. informahealthcare.com
Diesel Particulate Matter: Diesel engine exhaust is a well-known source of particulate matter, which contains a mixture of adsorbed organic compounds, including PAHs. pjoes.comaustralasiantransportresearchforum.org.au Heavier PAHs are particularly associated with these particles. pjoes.com Specifically, benzo[ghi]perylene has been proposed by researchers as a potential marker for diesel emissions due to its presence in diesel particulate matter. pjoes.com
| Source | Process | Related Compound Detected |
|---|---|---|
| Hydrocarbons (Toluene, Jet Fuel) | Supercritical Pyrolysis | Dibenzo[b,ghi]perylene researchgate.netnu.edu.kz |
| Coal | Combustion | Benzo[g,h,i]perylene researchgate.netmdpi.com |
| Petrol Coke | Combustion / Thermal Decomposition | Benzo[g,h,i]perylene nemc.us |
| Diesel Fuel | Combustion (in engines) | Benzo[g,h,i]perylene pjoes.com |
Analytical Methodologies for Detection and Identification
The identification of specific PAH isomers like this compound within complex environmental samples requires sophisticated analytical techniques capable of separating structurally similar compounds and providing definitive identification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and analysis of PAHs from pyrogenic product mixtures. dtic.milingenieria-analitica.com The effectiveness of HPLC is significantly enhanced when coupled with powerful detectors, particularly UV-Visible (UV-Vis) diode-array detectors and mass spectrometers (MS). researchgate.netnu.edu.kz
This combined approach (HPLC/UV/MS) has emerged as a highly effective method for identifying PAHs. researchgate.net The process typically involves:
Separation: A reversed-phase HPLC column separates the individual PAH components in the sample mixture based on their differing affinities for the stationary phase. nih.gov
Mass Spectrometry (MS) Detection: As components elute from the column, the mass spectrometer determines their mass-to-charge ratio. This step is crucial for establishing the molecular weight and, therefore, the chemical formula and isomer family of the unknown compound (e.g., C26H14 for this compound). researchgate.netnu.edu.kznih.gov
UV-Vis Absorbance Detection: Simultaneously, a UV-Vis detector records the absorbance spectrum of each eluting component. researchgate.net The unique pattern of absorbance peaks in the UV spectrum acts as a molecular fingerprint, allowing for the specific identification of one isomer from another within the same mass family. dtic.milnih.gov
This dual-detection method provides two independent and complementary pieces of information (molecular mass and UV spectrum), which together allow for the unequivocal identification of complex PAH structures. dtic.mil
| Technique | Function | Information Provided |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation | Separates individual PAHs from a complex mixture. dtic.mil |
| Mass Spectrometry (MS) | Detection & Mass Analysis | Determines the molecular weight and establishes the isomer family (e.g., C26H14). researchgate.netnih.gov |
| UV-Visible (UV-Vis) Spectroscopy | Detection & Spectral Analysis | Provides a unique absorbance spectrum that acts as a fingerprint for specific isomer identification. dtic.milnih.gov |
The final step in the positive identification of a PAH is the comparison of the experimental data with known values.
Reference Standards: The most reliable method of confirmation is to match the HPLC retention time and the UV spectrum of an unknown product component with those of a certified reference standard analyzed under identical conditions. dtic.milnih.gov When the experimental data perfectly overlay with the data from the standard, the identification is considered unequivocal.
Theoretical Spectral Data: In cases where a reference standard for a specific isomer is not available, researchers must rely on other methods. nih.govnih.gov One powerful approach is the use of annelation theory, which allows for the prediction of a PAH's UV spectral characteristics based on its molecular structure. nih.govnih.gov By comparing the experimentally measured UV spectrum with the predicted spectra for all possible isomers, scientists can deduce the most likely structure. nih.gov This methodology has been successfully used to identify novel PAHs in the products of supercritical fuel pyrolysis. nih.govnih.gov The consistency of the compound's HPLC retention behavior with its predicted molecular shape (e.g., length-to-breadth ratio) can provide additional supporting evidence for the identification. nih.gov
Future Research Directions and Emerging Trends in Naphtho 1,2,3,4 Ghi Perylene Chemistry
Development of Novel Synthetic Strategies for Structural Complexity
The precise control over the structure of polycyclic aromatic hydrocarbons is paramount for tuning their properties for specific applications. Traditional solution-based chemistry often faces limitations in creating large, complex, and defect-free PAH structures. A significant emerging trend is the use of on-surface synthesis, a bottom-up approach that allows for the construction of atomically precise carbon nanostructures that are inaccessible through conventional methods. tum.deresearchgate.nettongji.edu.cn
Future research will increasingly focus on applying on-surface synthesis to create novel Naphtho[1,2,3,4-ghi]perylene-based nanostructures. This technique involves depositing custom-designed precursor molecules onto a pristine surface, typically a metal single crystal, under ultra-high vacuum conditions. tum.demdpi.com Subsequent thermal annealing activates a cascade of reactions, including polymerization and cyclodehydrogenation, to form the desired complex PAH. tongji.edu.cn This strategy could enable the creation of:
One-dimensional nanoribbons: By designing precursors that polymerize in a linear fashion, researchers can create nanoribbons with a this compound backbone, potentially exhibiting unique electronic band structures.
Two-dimensional networks: Precursors with different symmetries could be used to form extended, porous 2D sheets, creating novel carbon allotropes with potential applications in catalysis and separation. mdpi.com
Complex macrocycles: The use of molecular templates could guide the cyclization of precursors into well-defined macrocyclic structures. tum.de
The power of this approach lies in its precision, offering a pathway to materials with uniform structure and predictable properties, overcoming the challenges of solubility and purification often associated with large PAHs. researchgate.net
Advanced Functional Materials Development Based on this compound
The rigid, planar, and extensively π-conjugated framework of this compound makes it an exceptional building block for a new generation of advanced functional materials. lifechemicals.comrsc.org A primary area of future development is in the field of organic electronics, particularly in organic field-effect transistors (OFETs). rsc.org
The performance of OFETs is critically dependent on the molecular structure of the organic semiconductor used as the active layer. nih.gov Research on related, highly-extended π-conjugated systems has demonstrated that careful molecular design can lead to high charge carrier mobilities and excellent device stability. rsc.orgresearchgate.net Future efforts will likely involve the synthesis of functionalized this compound derivatives to optimize their performance in electronic devices. Key strategies will include:
Functionalization for Solubility and Packing: Attaching flexible alkyl or alkoxy side chains to the rigid core can improve solubility for solution-based processing while influencing the solid-state packing, which is crucial for efficient charge transport. rsc.org
Tuning Electronic Properties: Introducing electron-withdrawing or electron-donating groups at specific positions on the aromatic core can precisely tune the frontier molecular orbital (HOMO and LUMO) energy levels. This is essential for matching the energy levels of electrodes and other materials within a device to ensure efficient charge injection and transport. nih.gov
Development of Novel Polymers: this compound can serve as a robust, repeating unit in conjugated polymers. klinger-lab.de Such polymers could combine the excellent electronic properties of the core unit with the processability and mechanical flexibility of polymers, opening doors for applications in flexible and wearable electronics.
The table below outlines potential functionalization strategies and their expected impact on material properties for OFET applications.
| Functionalization Strategy | Target Property | Expected Outcome in OFETs |
| Alkoxy/Alkyl Side Chains | Solubility, Molecular Packing | Improved processability from solution; enhanced charge mobility through optimized π-stacking. |
| Fluorination | Energy Levels, Stability | Lowered HOMO/LUMO levels for better air stability; potential for improved molecular packing through dipole-dipole interactions. rsc.orghkbu.edu.hk |
| Cyano Groups | Electron Affinity | Increased electron affinity, making the material suitable for n-type transistors. |
| Thiophene/Fused Rings | π-Conjugation, Band Gap | Extended π-system leading to a smaller band gap and improved charge transport characteristics. researchgate.net |
Deeper Understanding of Structure-Property Relationships through Synergistic Experimental and Theoretical Approaches
To accelerate the design of new materials, a deep understanding of the relationship between a molecule's structure and its resulting properties is essential. The future of this compound chemistry will heavily rely on a synergistic approach that combines experimental synthesis and characterization with powerful computational modeling. beilstein-journals.org
Experimental techniques provide crucial data on the behavior of these molecules. UV-visible absorption and photoluminescence spectroscopies reveal their optical properties, such as how they interact with light. researchgate.netnih.gov Cyclic voltammetry is used to determine their redox potentials and estimate the HOMO/LUMO energy levels, which are critical for electronic applications.
Theoretical calculations, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), offer profound insights into the electronic structure and excited-state properties. beilstein-journals.org This synergy works in a feedback loop:
Prediction: Computational models can predict the electronic and optical properties of yet-to-be-synthesized this compound derivatives with various functional groups. This allows researchers to screen a large number of potential candidates and prioritize the most promising ones for synthesis.
Validation: The predicted properties are then compared with experimental data from the synthesized molecules. For example, the calculated absorption maxima can be matched with experimental UV-vis spectra, and calculated orbital energies can be correlated with electrochemical measurements. beilstein-journals.org
Explanation and Refinement: Discrepancies between theoretical and experimental results can lead to a more refined understanding of the underlying physics. For instance, analyzing solvatochromic shifts (changes in color with solvent polarity) experimentally can help refine theoretical models of solvent-solute interactions. researchgate.net This combined approach was successfully used to distinguish between different isomers of a large PAH, where UV spectral characteristics and calculated length-to-breadth ratios were key identifiers. nih.gov
The table below summarizes the complementary roles of experimental and theoretical methods in elucidating structure-property relationships.
| Property of Interest | Experimental Technique | Theoretical Method | Combined Insight |
| Optical Absorption/Emission | UV-Vis & Fluorescence Spectroscopy | TD-DFT Calculations | Rationalize observed spectra, predict the effect of substituents on color and fluorescence efficiency. researchgate.netnih.gov |
| Frontier Orbital Energies | Cyclic Voltammetry | DFT Calculations | Correlate redox behavior with HOMO/LUMO levels, design materials with targeted energy levels for devices. beilstein-journals.org |
| Charge Transport | Field-Effect Transistor Measurements | Molecular Dynamics, Quantum Chemistry | Understand how molecular packing and electronic coupling influence charge mobility. |
| Molecular Geometry | X-ray Crystallography | DFT Geometry Optimization | Confirm planarity and determine bond lengths/angles, providing a basis for accurate electronic structure calculations. beilstein-journals.org |
By integrating these approaches, researchers can move beyond trial-and-error synthesis and towards the rational design of this compound-based materials with tailored properties for specific, high-performance applications.
Q & A
Q. What safety protocols are essential when handling Naphtho[1,2,3,4-ghi]perylene in laboratory settings?
this compound is classified under GHS hazard categories for acute toxicity (oral), skin/eye irritation, and respiratory sensitization . Key safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) to avoid inhalation of aerosols .
- Ventilation: Conduct experiments in fume hoods to minimize exposure to dust or vapors .
- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .
- Waste Disposal: Collect residues in sealed containers for incineration by authorized waste management services .
Q. What synthetic routes are documented for this compound?
Synthesis often involves methyl-addition/ring-expansion reactions in PAH-forming environments. For example:
- Diels–Alder Cycloaddition: Reacting methyl-substituted precursors (e.g., benzo[a]pyrenylmethyl radicals) with alkenes like ethylene or propene under high-temperature pyrolysis conditions (e.g., 700–900°C) .
- Patent Methods: PL Patent Appl. PL430590A1 describes naphtho-perylene synthesis via catalytic dehydrogenation of polycyclic intermediates .
- Key Challenges: Control regioselectivity and minimize byproducts like dibenzo-perylene isomers .
Q. How is this compound structurally characterized?
Structural analysis relies on:
- Molecular Formula: C26H14 (MW 326.39 g/mol) .
- Computational Methods: Quantum chemical calculations (e.g., DFT) predict bond lengths (1.18–1.33 Å) and aromatic sextet distribution .
- Chromatography: HPLC with fluorescence detection or GC-MS for purity assessment, using retention indices from NIST standards .
Advanced Research Questions
Q. What reaction pathways dominate the molecular growth of this compound in combustion environments?
In hydrocarbon pyrolysis, formation occurs via:
- Methyl-Addition/Ring-Expansion: Methyl radicals from aliphatic precursors (e.g., propene) add to bay-region PAHs like benzo[a]pyrene, followed by cyclization and dehydrogenation .
- Radical-Mediated Growth: Phenalenyl-type intermediates react with propene to form C26H14 isomers, favoring structures with maximal aromatic sextets (e.g., this compound over dibenzo-perylene) .
- Key Data: Yields increase tenfold with methyl-dopant addition in model systems .
Q. How do computational methods aid in predicting electronic properties and stability?
Quantum chemical studies reveal:
Q. What analytical challenges arise in detecting this compound in environmental samples?
- Co-elution Issues: Similar retention times to dibenzo-perylene isomers require high-resolution GC×GC-MS or Shpol’skii spectroscopy for differentiation .
- Detection Limits: Limits of quantification (LOQ) for PAHs in sediments are ~0.1–1 ppb, necessitating solid-phase extraction (SPE) pre-concentration .
- Matrix Effects: Co-extracted organic matter in soil/water samples can suppress ionization in LC-MS/MS .
Data Contradictions and Resolution
Q. How can discrepancies in reported toxicological data be resolved?
- Inconsistent Classifications: While OSHA and IARC do not classify it as carcinogenic, some studies report mutagenicity in Salmonella assays with metabolic activation .
- Methodology: Standardize testing using OECD guidelines (e.g., TG 471 for Ames tests) and validate with in vivo models (e.g., zebrafish embryos) .
- Degradation Studies: Microbial consortia (e.g., yeast strains) degrade this compound via dioxygenase pathways, reducing toxicity .
Q. Why are experimental and computational bond-length values inconsistent?
- Basis Set Limitations: DFT calculations with smaller basis sets (e.g., 6-31G*) overestimate bond lengths by 0.02–0.05 Å compared to CCSD(T) methods .
- Crystal Packing Effects: X-ray diffraction data may reflect intermolecular forces absent in gas-phase computations .
Methodological Recommendations
- Synthesis Optimization: Use methyl-dopant ratios ≥5% to enhance this compound yields in pyrolysis .
- Analytical Validation: Cross-validate GC-MS results with NMR (e.g., <sup>13</sup>C DEPT for carbon skeleton confirmation) .
- Computational Workflow: Combine DFT with molecular dynamics (MD) to model solvent and temperature effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
